molecular formula C11H22N2O2 B1416587 tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate CAS No. 1222491-53-3

tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate

Cat. No.: B1416587
CAS No.: 1222491-53-3
M. Wt: 214.3 g/mol
InChI Key: NNMBHCRWGGSRBE-RKDXNWHRSA-N
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Description

tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate: is an organic compound with the molecular formula C11H22N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 6-methylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a solvent like dichloromethane.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous conditions.

    Substitution: Various nucleophiles like amines or alcohols, in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate is used as a protecting group for amines. It helps in preventing unwanted reactions at the amine site during multi-step synthesis.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.

Medicine: In pharmaceutical research, this compound is investigated for its potential as a drug intermediate. It is used in the synthesis of various therapeutic agents.

Industry: The compound finds applications in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. In enzyme inhibition studies, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to fit into the binding pocket of the enzyme, forming stable interactions through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

  • tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride
  • tert-Butyl (6-methylpiperidin-3-yl)carbamate

Comparison: While tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate shares similarities with its hydrochloride counterpart, the presence of the hydrochloride group can influence its solubility and reactivity. The trans configuration also imparts unique stereochemical properties, affecting its interaction with biological targets compared to the cis isomer.

Properties

IUPAC Name

tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMBHCRWGGSRBE-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653986
Record name tert-Butyl [(3R,6R)-6-methylpiperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222491-53-3
Record name tert-Butyl [(3R,6R)-6-methylpiperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate
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tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate
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tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate
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tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate
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tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate
Reactant of Route 6
tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate

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